molecular formula C8H8N2S B112611 1,3-Benzothiazol-2-ylmethylamine CAS No. 42182-65-0

1,3-Benzothiazol-2-ylmethylamine

Cat. No. B112611
CAS RN: 42182-65-0
M. Wt: 164.23 g/mol
InChI Key: VLBUERZRFSORRZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethylamine is a chemical compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . The IUPAC name for this compound is (1H-1lambda3-benzo[d]thiazol-2-yl)methanamine .


Synthesis Analysis

Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylmethylamine involves a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Benzothiazol-2-ylmethylamine are not mentioned in the search results, benzothiazole compounds in general have been found to exhibit diverse chemical reactivity .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylmethylamine has a molecular weight of 165.24 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those related to 1,3-Benzothiazol-2-ylmethylamine, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These compounds, such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, have demonstrated high inhibition efficiencies, surpassing previous benzothiazole family inhibitors (Hu et al., 2016).

Magnetic Resonance Imaging (MRI) Contrast Agents

In medical imaging, particularly MRI, benzothiazole derivatives have been explored as potential brain-specific contrast agents. A gadolinium(III)-4-benzothiazol-2-yl-phenylamine compound was synthesized and demonstrated enhanced relaxivity and higher stability compared to traditional MRI contrast agents, making it a promising candidate for brain imaging applications (Saini et al., 2013).

Acyl Transfer Catalyst

Benzothiazole derivatives have shown unexpected reactivity in catalyzing the acylation of alcohols. Compounds such as annulated 3H-benzothiazol-2-ylideneamines were found to be extremely effective catalysts in these reactions, offering new avenues in synthetic chemistry (Kobayashi & Okamoto, 2006).

Antimicrobial and Antiproliferative Activities

Several benzothiazole derivatives, including those structurally related to 1,3-Benzothiazol-2-ylmethylamine, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various bacterial and fungal species, as well as inhibitory effects on cancer cell lines like human liver hepatocellular carcinoma and breast cancer cell lines (Asati et al., 2015); (Corbo et al., 2016).

Photostable Laser Dye

Benzothiazole compounds have been investigated for their potential as photostable laser dyes. A study on 3-(benzothiazol-2-yl)-7-hydroxycoumarin revealed its suitability for laser applications due to its stability and efficient fluorescence properties (Azim et al., 2005).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBUERZRFSORRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325542
Record name 1,3-benzothiazol-2-ylmethylamine
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylmethylamine

CAS RN

42182-65-0
Record name 2-Benzothiazolemethanamine
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Record name NSC 509752
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Record name 42182-65-0
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Record name 1,3-benzothiazol-2-ylmethylamine
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Record name (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Desroy, F Moreau, S Briet, G Le Fralliec… - Bioorganic & medicinal …, 2009 - Elsevier
Gram-negative bacteria lacking heptoses in their lipopolysaccharide (LPS) display attenuated virulence and increased sensitivity to human serum and to some antibiotics. Thus …
Number of citations: 76 www.sciencedirect.com
V Laveglia, A Giachetti, L Cerofolini… - Journal of Chemical …, 2021 - ACS Publications
Nuclear magnetic resonance (NMR) is an effective, commonly used experimental approach to screen small organic molecules against a protein target. A very popular method consists …
Number of citations: 4 pubs.acs.org
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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